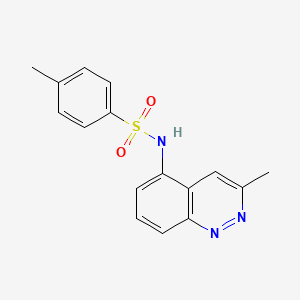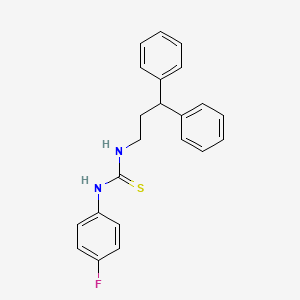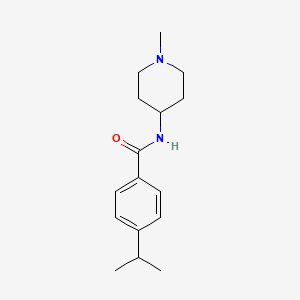
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide, also known as MTQ, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. MTQ is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives.
作用機序
The exact mechanism of action of N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and protein function. By inhibiting HDACs, N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide may help to regulate gene expression and protein function, which could have therapeutic implications in various diseases.
Biochemical and Physiological Effects:
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has been shown to have various biochemical and physiological effects, depending on the specific application. In studies of its anti-tumor effects, N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has been shown to induce apoptosis (cell death) in cancer cells, as well as to inhibit cell proliferation and migration. In studies of its neuroprotective effects, N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has been shown to protect neurons from oxidative stress and inflammation, as well as to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has also been shown to have anti-inflammatory effects, by inhibiting the production of inflammatory cytokines and chemokines.
実験室実験の利点と制限
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has several advantages for use in lab experiments, including its synthetic accessibility and its potential as a versatile tool for studying various biological processes. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for research on N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide, including further studies of its mechanism of action and potential therapeutic applications in various diseases. N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide could also be studied for its potential as a tool for epigenetic research, as well as for its effects on various biological processes such as metabolism and immune function. Additionally, the synthesis and optimization of N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide derivatives could lead to the development of more potent and selective compounds for use in various applications.
合成法
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide can be synthesized using a multistep process that involves the reaction of 4-phenylbutan-2-one with 2-aminoacetophenone in the presence of a base, followed by hydrogenation and cyclization. The resulting product is then subjected to N-alkylation with N-methylpiperazine, followed by acylation with acetic anhydride to obtain the final product, N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide.
科学的研究の応用
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has been found to have potential applications in various fields of scientific research. It has been studied for its potential as an anti-tumor agent, as well as for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has also been studied for its potential as an anti-inflammatory agent, as well as for its effects on the immune system.
特性
IUPAC Name |
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-3-9-20(23)22(16-10-5-4-6-11-16)19-14-15(2)21-18-13-8-7-12-17(18)19/h4-8,10-13,15,19,21H,3,9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRWOUPKHMVSOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1CC(NC2=CC=CC=C12)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

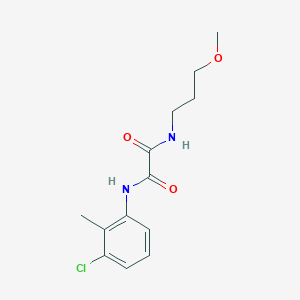

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5210575.png)
![N-[(isobutylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5210581.png)
![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}-2,2-diphenylacetamide](/img/structure/B5210589.png)
![tetramethyl 7'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5210593.png)
![1-{2-(4-chlorophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone dihydrochloride](/img/structure/B5210599.png)
![5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5210604.png)
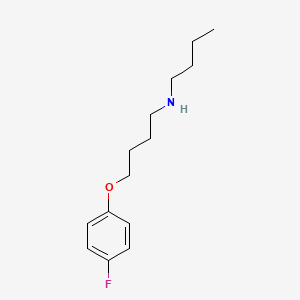
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5210614.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5210625.png)
